molecular formula C22H27NO6 B4720118 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B4720118
M. Wt: 401.5 g/mol
InChI Key: FJXMFVPPORUFBS-UHFFFAOYSA-N
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Description

4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-5-7-13-10-16-14-8-6-9-15(14)20(25)28-18(16)11-17(13)27-19(24)12-23-21(26)29-22(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXMFVPPORUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C22H30O5C_{22}H_{30}O_{5} and a molecular weight of 374.48 g/mol. Its structure features a chromene core fused with a cyclopentane ring and a glycine derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H30O5C_{22}H_{30}O_{5}
Molecular Weight374.48 g/mol
IUPAC NameThis compound

Anti-inflammatory Activity

Studies have indicated that compounds related to chromenes exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are key mediators in inflammatory pathways. For instance, derivatives of chromenes have shown to inhibit COX-2 and LOX-15 in vitro, suggesting that this compound may similarly modulate these pathways .

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of neuroprotection and aging-related diseases. The presence of the chromene structure is believed to enhance its electron-donating capabilities, thus neutralizing reactive oxygen species (ROS).

Anticancer Properties

Preliminary research suggests that chromene derivatives can induce apoptosis in cancer cells. For example, studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer). The unique combination of the chromene core with a glycine moiety may enhance its interaction with cellular targets involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX and LOX), leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : By interacting with various receptors and signaling pathways, this compound could modulate cellular responses related to inflammation and cancer.
  • Free Radical Scavenging : Its antioxidant properties may protect cells from oxidative damage by neutralizing free radicals.

Case Studies

A recent study assessed the anti-inflammatory effects of various chromene derivatives in animal models. The results indicated that compounds similar to 4-Oxo-8-propyl showed significant reductions in edema and inflammatory markers when administered . Another investigation into the cytotoxic effects on MCF-7 cells revealed that certain modifications to the chromene structure enhanced cell death rates compared to controls .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

  • Temperature : Cyclopenta[c]chromene core formation often requires reflux conditions (e.g., 80–100°C in toluene) to ensure ring closure without side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for tert-butoxycarbonyl (Boc) protection steps to stabilize intermediates .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts .
    • Critical Parameters : Monitor reaction progress via TLC or LC-MS to identify optimal quenching points. Yield improvements (e.g., from 45% to 70%) are achievable by adjusting stoichiometric ratios of glycinate coupling agents .

Q. How can researchers structurally characterize this compound and confirm regioselectivity in its cyclopenta[c]chromene core?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify proton environments (e.g., distinguishing cyclopentane vs. chromene protons) and verify Boc-group integrity .
  • X-ray Crystallography : Resolve ambiguities in fused-ring stereochemistry, particularly for the 8-propyl substituent’s orientation .
  • DFT Calculations : Compare experimental NMR shifts with computed values to validate regioselectivity in ring fusion .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects linked to chromene derivatives .
  • Binding Studies : Employ surface plasmon resonance (SPR) to quantify interactions with proteins like serum albumin for pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s anti-inflammatory vs. pro-oxidant effects be resolved?

  • Methodological Answer : Address contradictions through controlled experimental design:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify biphasic effects common in redox-active chromenes .
  • ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in tandem with antioxidant assays (e.g., FRAP) to differentiate pro-oxidant activity from indirect anti-inflammatory effects .
  • Transcriptomic Analysis : Perform RNA-seq on treated cells to map pathways (e.g., Nrf2/ARE for antioxidants vs. NF-κB for inflammation) .

Q. What strategies are effective for modifying the tert-butoxycarbonyl (Boc) group to enhance metabolic stability without compromising activity?

  • Methodological Answer : Use iterative synthetic and analytical approaches:

  • Bioisosteric Replacement : Substitute Boc with hydrolytically stable groups (e.g., p-nitrophenyl carbamates) and assess stability via simulated gastric fluid assays .
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HR-MS to pinpoint cleavage sites .
  • Pharmacokinetic Modeling : Link structural modifications to changes in logP and plasma half-life using tools like GastroPlus® .

Q. How can researchers elucidate the role of the 8-propyl substituent in modulating target selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Analog Synthesis : Prepare derivatives with varying alkyl chain lengths (e.g., methyl, hexyl) and test against target panels (Table 1) .
  • Molecular Docking : Compare binding poses of analogs in homology models of suspected targets (e.g., cyclooxygenase-2) .

Table 1 : SAR of 8-Alkyl Substituents on Biological Activity

SubstituentIC50_{50} (COX-2 Inhibition, μM)LogP
Methyl12.32.1
Propyl8.73.4
Hexyl5.24.9

Q. What in vivo models are suitable for validating this compound’s therapeutic potential while accounting for Boc-group instability?

  • Methodological Answer : Prioritize models with relevant metabolic profiles:

  • Rodent Models : Administer via intraperitoneal injection to bypass first-pass metabolism; monitor plasma levels via LC-MS/MS .
  • Genetic Knockouts : Use CYP3A4-deficient mice to isolate Boc cleavage pathways .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}\text{C}) to track accumulation in target organs .

Key Notes

  • Data Contradictions : Discrepancies in biological activity may arise from impurities in early synthetic batches. Always confirm purity (>95% by HPLC) before mechanistic studies .
  • Advanced Techniques : Isotopic labeling (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) can clarify metabolic pathways and synthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.